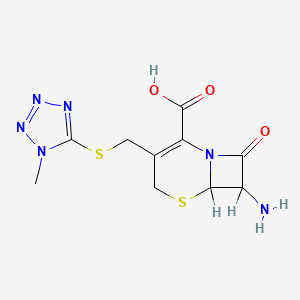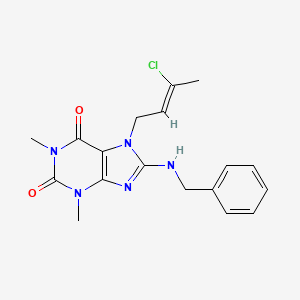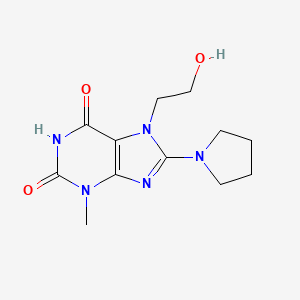![molecular formula C13H12N2O2 B7773774 methyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate](/img/structure/B7773774.png)
methyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenylethenyl group at the 5-position and a carboxylate ester group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-2-propen-1-one with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring, followed by esterification with methyl chloroformate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic hydrolysis conditions are employed for ester hydrolysis.
Major Products:
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of pyrazole-3-carboxylic acid and its derivatives.
Scientific Research Applications
Methyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The phenylethenyl group can interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the observed biological effects.
Comparison with Similar Compounds
Methyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the ethenyl group, resulting in different chemical and biological properties.
Ethyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylic acid: The free acid form, which can undergo different reactions compared to the ester.
Uniqueness: Methyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate is unique due to the presence of both the phenylethenyl and ester groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)12-9-11(14-15-12)8-7-10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQMOHNCBLLDIZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NNC(=C1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325291 | |
| Record name | methyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
517870-28-9 | |
| Record name | methyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7773693.png)
![6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B7773707.png)

![5-tert-butyl-4-[(diethylamino)methyl]furan-2-carboxylic acid](/img/structure/B7773722.png)


![7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7773741.png)
![7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7773747.png)

![3-benzyltriazolo[4,5-d]pyrimidin-7-ol](/img/structure/B7773760.png)
![7-[(Z)-3-chlorobut-2-enyl]-8-(cyclohexylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B7773777.png)
![7-[(Z)-3-chlorobut-2-enyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B7773779.png)
![3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile](/img/structure/B7773784.png)
![8-[(furan-2-ylmethyl)amino]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/structure/B7773790.png)
